Regioisomeric Attachment Position Determines Biological Scaffold Precedence: 4-Piperidinyl vs. 3-Piperidinyl vs. N-Piperidinyl Isomers
The target compound bears the piperidine ring at the 4-position attached to the oxadiazole 3-position. This specific 4-piperidinyl-1,2,4-oxadiazole arrangement is the core scaffold claimed in US Patent 6107313, which explicitly teaches that oxadiazolyl piperidines with this connectivity exhibit selective dopamine D4 receptor binding over D2 receptors [1]. In contrast, the 3-piperidinyl positional isomer (CAS 915226-61-8) and the N-piperidinyl analog (CAS 58476-83-8) lack this patent-protected spatial orientation. The SAR study of piperidyl-oxadiazoles as 11β-HSD1 inhibitors demonstrated that moving the piperidine attachment from the 4-position to alternative positions resulted in loss of potency, with the optimized leads 4h and 4q retaining the 4-piperidinyl connectivity and achieving improved pharmacokinetic profiles over the original piperidine-3-carboxamide lead [2].
| Evidence Dimension | Regiochemical attachment pattern of piperidine to 1,2,4-oxadiazole core |
|---|---|
| Target Compound Data | 4-piperidinyl attached at oxadiazole 3-position; 5-phenyl substituent (CAS 280110-74-9) |
| Comparator Or Baseline | 3-piperidinyl isomer (CAS 915226-61-8); N-piperidinyl analog (CAS 58476-83-8); 5-piperidinyl regioisomer (CAS 276236-96-5) |
| Quantified Difference | Qualitative: Only the 4-piperidinyl connectivity is claimed in D4 antagonist (US6107313) and 4-oxadiazolyl-piperidine analgesic (JP4991746B2) patents; alternative connectivities not covered [1][3] |
| Conditions | Patent scope analysis; SAR from 11β-HSD1 piperidyl-oxadiazole series [2] |
Why This Matters
Procurement of the correct regioisomer ensures alignment with patent-validated scaffold requirements and established SAR, avoiding the risk of negative biological data arising from regioisomeric mismatch.
- [1] Williams J, Lavrador K. U.S. Patent 6107313: Dopamine receptor antagonists. CombiChem, Inc. Issued August 22, 2000. View Source
- [2] Xia G, et al. Design, synthesis and SAR of piperidyl-oxadiazoles as 11β-hydroxysteroid dehydrogenase 1 inhibitors. Eur J Med Chem. 2013;66:221-237. View Source
- [3] Dunn et al. JP4991746B2: 4-Oxadiazolyl-piperidine compounds and their use. Issued August 8, 2012. View Source
